5-Ethoxycarbonyl-4-(4-morpholinophenyl)-6-methyl-3,4-dihydropyrimidine-2(1h)-thione
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Overview
Description
ETHYL 6-METHYL-4-(4-MORPHOLINOPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-METHYL-4-(4-MORPHOLINOPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-morpholinophenylamine with ethyl acetoacetate, followed by cyclization and thiolation reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-METHYL-4-(4-MORPHOLINOPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl halides
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
ETHYL 6-METHYL-4-(4-MORPHOLINOPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 6-METHYL-4-(4-MORPHOLINOPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves the inhibition of protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
ETHYL 6-METHYL-4-(4-MORPHOLINOPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE stands out due to its unique morpholine and thiopyrimidine moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H23N3O3S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
ethyl 6-methyl-4-(4-morpholin-4-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H23N3O3S/c1-3-24-17(22)15-12(2)19-18(25)20-16(15)13-4-6-14(7-5-13)21-8-10-23-11-9-21/h4-7,16H,3,8-11H2,1-2H3,(H2,19,20,25) |
InChI Key |
HZWCFBUREOQPRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)N3CCOCC3)C |
Origin of Product |
United States |
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